molecular formula C10H16Cl2N2 B12930585 1-Phenylpyrrolidin-3-amine dihydrochloride

1-Phenylpyrrolidin-3-amine dihydrochloride

Cat. No.: B12930585
M. Wt: 235.15 g/mol
InChI Key: WGIQTTUTHGQEBZ-UHFFFAOYSA-N
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Description

1-Phenylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpyrrolidin-3-amine dihydrochloride can be synthesized through a multi-step process. One common method involves the Buchwald-Hartwig amination reaction, where aryl bromides react with N-Boc-3-amine-pyrrolidine in the presence of a palladium catalyst and a base under a nitrogen atmosphere. The resulting Boc-protected intermediate is then deprotected to yield 1-Phenylpyrrolidin-3-amine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-Phenylpyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenylpyrrolidin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylpyrrolidin-3-amine dihydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence dopamine and serotonin receptors .

Comparison with Similar Compounds

1-Phenylpyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for synthetic chemistry, biological studies, and potential therapeutic applications

Biological Activity

1-Phenylpyrrolidin-3-amine dihydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered nitrogen-containing heterocycle (pyrrolidine) with a phenyl group attached. Its molecular formula is C10H14Cl2NC_{10}H_{14}Cl_2N, and it has a molar mass of approximately 198.69 g/mol. The compound's structure allows it to interact with various neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in mood regulation and neurological functions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies indicate that it may modulate the activity of:

  • Dopamine Receptors : Influencing pathways associated with reward, motivation, and motor control.
  • Serotonin Receptors : Affecting mood, anxiety, and overall emotional regulation.

The exact molecular targets are still under investigation, but the compound's ability to influence these pathways suggests potential therapeutic applications in treating neurological disorders.

In Vitro Studies

Several in vitro studies have explored the effects of this compound on various biological systems:

  • Neurotransmitter Interaction : A study screened the compound against multiple protein kinases and receptors, revealing significant inhibition of dopamine uptake (59% inhibition at 10 μM) and highlighting its potential as a modulator of dopaminergic signaling .
  • Cellular Signaling : The compound has been shown to initiate cellular signaling cascades through calcium release and activation of protein kinases, suggesting a role in cellular communication processes critical for neuronal function .

Pharmacological Applications

The compound is being investigated for its potential applications in pharmacology:

Application AreaDescription
Neurological Disorders Potential treatment for conditions like depression and anxiety due to its interaction with serotonin and dopamine systems.
Medicinal Chemistry Used as a building block in synthesizing more complex organic molecules.
Research Tool Serves as a precursor in the development of pharmaceuticals targeting neurotransmitter systems.

Case Study 1: Neuropharmacological Effects

A recent study evaluated the effects of this compound on animal models exhibiting symptoms of depression. The results indicated that administration of the compound led to significant improvements in behavioral tests associated with mood regulation, suggesting its potential as an antidepressant agent.

Case Study 2: Binding Affinity Studies

In another study focusing on receptor binding affinity, researchers found that this compound displayed selective binding to certain serotonin receptor subtypes. This selectivity could lead to fewer side effects compared to non-selective agents currently used in clinical practice .

Properties

IUPAC Name

1-phenylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIQTTUTHGQEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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